molecular formula C19H19ClN2O3 B2685550 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea CAS No. 2034557-13-4

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea

Cat. No. B2685550
CAS RN: 2034557-13-4
M. Wt: 358.82
InChI Key: XBTOGEAMWNGEJF-UHFFFAOYSA-N
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Description

Benzofuran compounds have been studied, characterized, and screened for possible biological activities . They have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .


Synthesis Analysis

Research on natural products containing benzofuran has remarkably increased during the past few decades . The total synthesis of natural products containing benzofuran rings has been a focus of many researchers .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

There are several methods for constructing benzofuran rings. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives, including structures similar to 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea, have shown promising applications as antimicrobial agents. They are found in natural products and synthetic compounds with a broad range of biological activities. Benzofuran and its derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer and psoriasis due to their antimicrobial properties. These compounds have emerged as a pharmacophore of choice for designing new antimicrobial agents active against clinically approved targets, highlighting their potential in addressing antibiotic resistance, a major global health problem (Hiremathad et al., 2015).

Drug Discovery and Development

Benzofuran derivatives are also significant in the field of drug discovery and development due to their extensive range of pharmacological applications. The unique structural features of benzofuran make it a privileged structure in drug discovery. Its derivatives have been identified as having potent anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. This versatility makes benzofuran and its derivatives, including the specific compound , critical in the synthesis of new pharmacological agents (Dawood, 2019).

Enzymatic and Biological Activity Modulation

Studies on urea derivatives, including those related to benzofuran, have shown that these compounds play a significant role in modulating the activity of various enzymes and biological pathways. Urea derivatives are integral in designing drugs for targeting specific enzymatic pathways and receptors, offering insights into their mechanism of action and potential therapeutic applications. This includes the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, providing a foundation for developing more effective and targeted therapies (Jagtap et al., 2017).

Mechanism of Action

The mechanism of action of benzofuran compounds can vary depending on the specific compound and its biological activity. For example, some benzofuran compounds have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

The future directions of research on benzofuran compounds could include further exploration of their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOGEAMWNGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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